Structural Differentiation from A-674563: Ortho-Chloro Substitution on the 4-Nitrobenzamide Ring
The target compound is distinguished from the reference Akt1 inhibitor A-674563 (CAS 899986-03-9) by the addition of a chlorine atom at the 2-position (ortho) of the 4-nitrobenzamide ring. A-674563, which lacks this chlorine, exhibits an Akt1 Ki of 11 nM and IC50 of 14 nM, with selectivity over PKA (IC50 16 nM) and CDK2 (IC50 46 nM) [1]. The 2-chloro substituent in the target compound introduces both steric hindrance and electron-withdrawing effects that are expected to modulate the compound's interaction with the Akt ATP-binding pocket, as established in the patent literature describing the Akt inhibitory activity of substituted pyridazine-benzamide analogs [2].
| Evidence Dimension | Structural modification: presence of 2-chloro substituent on 4-nitrobenzamide scaffold |
|---|---|
| Target Compound Data | 2-Chloro substituent present at ortho position; Molecular Formula: C21H18ClN5O4; Molecular Weight: 439.86 g/mol |
| Comparator Or Baseline | A-674563 (CAS 899986-03-9): No chloro substituent; Molecular Formula: C21H19N5O4; Molecular Weight: 405.41 g/mol. Akt1 Ki = 11 nM; Akt1 IC50 = 14 nM |
| Quantified Difference | Molecular weight difference: +34.45 g/mol (Cl substitution); Chlorine introduces electron-withdrawing (-I) effect and increased steric bulk at the ortho position; impact on Akt1 inhibitory activity not reported in primary literature for this specific compound |
| Conditions | Structural comparison based on molecular formula and patent-based SAR; A-674563 biochemical data from cell-free kinase inhibition assays |
Why This Matters
The ortho-chloro modification can alter kinase selectivity, metabolic stability, and physicochemical properties relative to A-674563, making the target compound a distinct chemical probe for SAR exploration but necessitating independent characterization before use as an Akt inhibitor tool compound.
- [1] A-674563 | Akt inhibitor. Adooq Bioscience. Akt1 Ki = 11 nM, IC50 = 14 nM; PKA IC50 = 16 nM; CDK2 IC50 = 46 nM. Available at: https://www.adooq.com/a-674563.html View Source
- [2] Bilodeau MT, Chua PC, Cosford NDP, Hoffman JM, Nagasawa JY. Inhibitors of Akt Activity. US Patent Application US20100075970 A1. Published March 25, 2010. Demonstrates that halogen substitution on the benzamide ring of morpholinopyridazine-containing compounds modulates Akt inhibitory activity. View Source
